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Compound of Interest

Compound Name: Tirfipiravir

Cat. No.: B15361990

Disclaimer: The following document pertains to Favipiravir. The initial request for "Tirfipiravir"
did not yield relevant results in scientific and regulatory databases, suggesting a possible
misspelling. Favipiravir is a prominent antiviral agent with a publicly available body of preclinical
research.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicology
profile of Favipiravir (T-705), a broad-spectrum antiviral agent that inhibits viral RNA-dependent
RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug
development professionals. It summarizes key findings from single-dose and repeat-dose
toxicity, genotoxicity, and reproductive and developmental toxicity studies. While extensive
preclinical data exists, this guide is based on publicly available information, and some
proprietary details from regulatory submissions may not be fully accessible.

Mechanism of Action

Favipiravir is a prodrug that is administered orally and is readily absorbed. Once inside the
cells, it is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP),
through intracellular phosphoribosylation. Favipiravir-RTP acts as a competitive inhibitor of viral
RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many
RNA viruses.[1][2][3] The incorporation of favipiravir-RTP into the nascent viral RNA chain can
lead to two primary antiviral effects: termination of RNA elongation and lethal mutagenesis,
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where the accumulation of mutations in the viral genome renders the virus non-viable.[2][3]
This mechanism of action provides a broad spectrum of activity against various RNA viruses.[1]
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Caption: Intracellular activation and mechanism of action of Favipiravir.

Single-Dose Toxicity

Single-dose toxicity studies have been conducted in various animal species to determine the
acute lethal dose (LD50) of Favipiravir.

) Route of
Species L . LD50 (mg/kg) Reference
Administration

Mice Oral >2000 [4][5]

Mice Intravenous >2000 [4]

Rats Oral >2000 [415]

Dogs Oral >1000 [4][5]
Monkeys Oral >1000 [415]

Experimental Protocol Summary (General): Single-dose toxicity studies typically involve the
administration of a single dose of the test substance to animals, followed by a 14-day
observation period. Key parameters monitored include clinical signs of toxicity, body weight
changes, and mortality. At the end of the observation period, a gross necropsy is performed on
all animals.

Repeat-Dose Toxicity

Repeat-dose toxicity studies have been conducted in rats, dogs, and monkeys to evaluate the
toxicological effects of Favipiravir following repeated administration.

Key Findings:
o Hematopoietic System: Decreased red blood cell production has been observed.[4][5]

e Liver: Increases in liver function parameters such as aspartate aminotransferase (AST),
alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin have been
reported.[4][5] Histopathological findings include increased vacuolization in hepatocytes.[5]
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o Testes: Testicular toxicity has been noted in repeat-dose studies.[5]

) ) L NOAEL
Species Duration Key Findings Reference
(mgl/kg/day)
. Not explicitly
Liver and
Rats Up to 6 months ) o stated in public [6]
testicular toxicity.
sources.
Effects on o
Not explicitly

» hematopoietic _ _
Dogs Not specified ] ] stated in public [5]
tissues and liver

_ sources.
function.
Not explicitly
Monkeys Up to 12 months Liver toxicity. stated in public [6]
sources.

Experimental Protocol Summary (General): Repeat-dose toxicity studies are conducted in at
least two species (one rodent, one non-rodent) for durations that support the intended clinical
use. The test substance is administered daily at multiple dose levels. In-life observations
include clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in
non-rodents), and clinical pathology (hematology, clinical chemistry, urinalysis). At termination,
a full necropsy is performed, with organ weights and histopathological examination of a

comprehensive list of tissues.

Genotoxicity

The genotoxic potential of Favipiravir has been evaluated in a battery of in vitro and in vivo
assays. The results have shown some conflicting findings, which may be dependent on the

experimental conditions.
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Metabolic
Assay Test System L. Result Reference
Activation
Bacterial o
S. typhimurium, ] ) )
Reverse E coli With and Without  Negative [7]
. coli
Mutation (Ames)
In vitro
Chromosomal Mammalian Cells  With and Without ~ Positive [7]
Aberration
In vitro Mouse L5178Y mouse ] ] N
With and Without  Positive [7]
Lymphoma lymphoma cells
In vivo Rodent bone )
) N/A Negative [7]
Micronucleus marrow
In vivo
Unscheduled Rat hepatocytes N/A Negative [7]

DNA Synthesis

Experimental Protocol Summary:

o Ames Test: This assay evaluates the ability of the test substance to induce reverse mutations

in several strains of Salmonella typhimurium and Escherichia coli.

¢ In vitro Chromosomal Aberration Assay: This assay assesses the potential of a test

substance to cause structural chromosomal damage in cultured mammalian cells.

¢ In vivo Micronucleus Test: This test detects damage to chromosomes or the mitotic

apparatus in erythroblasts of rodents by analyzing the formation of micronuclei in newly

formed erythrocytes.

Carcinogenicity

Specific carcinogenicity studies for Favipiravir were not identified in the publicly available

literature at the time of this review.

Reproductive and Developmental Toxicity
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Reproductive and developmental toxicity studies have demonstrated that Favipiravir has
teratogenic and embryotoxic potential in animal models.[8] The Japanese Pharmaceuticals and
Medical Devices Agency (PMDA) report highlighted teratogenicity as a major safety concern.[9]

Key Findings:

» Embryo-fetal Development: Favipiravir has been shown to cause developmental delays and
embryonic death in the first trimester in multiple animal species.[8]

 Fertility: The No-Observed-Adverse-Effect-Level (NOAEL) for fertility effects in rats was
reported to be less than 30 mg/kg/day.

Experimental Protocol Summary (General):

o Fertility and Early Embryonic Development: The test substance is administered to male and
female rats prior to and during mating, and to females during early gestation. Endpoints
include effects on mating performance, fertility, and early embryonic development.

o Embryo-Fetal Development: The test substance is administered to pregnant animals during
the period of organogenesis. Fetuses are examined for external, visceral, and skeletal
malformations.

Safety Pharmacology

Specific safety pharmacology studies for Favipiravir, conducted according to ICH S7A and S7B
guidelines, were not detailed in the reviewed public literature. These studies are designed to
assess the potential effects of a drug on vital functions, including the central nervous,
cardiovascular, and respiratory systems.[10] Early concerns over QTc interval prolongation
were raised in laboratory and pharmacodynamic studies.[8]

Experimental Workflows
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Caption: A generalized workflow for preclinical toxicology assessment of a new drug
candidate.

Conclusion

The preclinical safety profile of Favipiravir is characterized by low acute toxicity. The primary
target organs for toxicity in repeat-dose studies are the hematopoietic system, liver, and testes.
A significant concern is its teratogenic and embryotoxic potential, which has been consistently
observed in animal models. The genotoxicity profile shows some positive findings in in vitro
assays, although in vivo studies were negative. Data on carcinogenicity and a full safety
pharmacology battery were not available in the public domain. This information is crucial for a
comprehensive risk assessment for human use and underscores the importance of stringent
risk management measures, particularly concerning use in pregnant women or women of
childbearing potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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